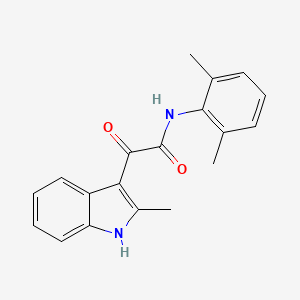

N-(2,6-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-11-7-6-8-12(2)17(11)21-19(23)18(22)16-13(3)20-15-10-5-4-9-14(15)16/h4-10,20H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVMEQNETAIDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acylation Reaction: The indole derivative is then subjected to an acylation reaction with an appropriate acyl chloride or anhydride to introduce the oxoacetamide group.

Coupling with 2,6-dimethylphenylamine: The final step involves coupling the acylated indole with 2,6-dimethylphenylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The carbonyl group in the oxoacetamide can be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho to the methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of these proteins, leading to various biological effects. The amide group may also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Structural Analogues of Indole-Oxoacetamide Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Comparative Insights

In contrast, D-24851’s 4-chlorobenzyl and pyridinyl groups contribute to its unique microtubule-binding profile and resistance to P-glycoprotein efflux . The absence of a hydroxyl group in the target compound (unlike Compound 15) may reduce polarity, favoring blood-brain barrier penetration but possibly limiting solubility .

Mechanistic Divergence :

- D-24851 avoids neurotoxicity—a common issue with microtubule-targeting agents—by binding to a tubulin site distinct from vincristine or paclitaxel . The target compound’s 2-methylindole and acetamide groups may similarly mitigate off-target effects.

- Alachlor’s chloro and methoxymethyl substituents confer herbicidal activity through plant-specific enzyme inhibition, a mechanism irrelevant to the indole-oxoacetamide derivatives .

The thiazole amide in highlights the role of heterocycles in coordination chemistry, suggesting the target compound could serve as a ligand in metal-organic frameworks .

Biological Activity

N-(2,6-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a compound featuring a unique structural configuration, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The following mechanisms have been proposed:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes associated with inflammatory pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.4 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 10.5 |

These results suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Anti-inflammatory Effects

In animal models of inflammation, the compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6. A study conducted on mice with induced paw edema revealed a significant decrease in swelling after treatment with the compound compared to controls.

Study 1: Anticancer Activity

In a controlled study published in 2023, researchers evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a reduction in tumor size by approximately 45% compared to untreated groups over a four-week period.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings demonstrated that treatment significantly improved cell viability and reduced apoptosis in neuronal cultures exposed to oxidative stressors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,6-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how can reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves coupling 2-methyl-1H-indole-3-carboxylic acid derivatives with 2,6-dimethylphenylamine via an oxoacetamide bridge. Key steps include:

- Acid chloride formation : React the indole-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate.

- Amide coupling : Use Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to react the acyl chloride with 2,6-dimethylaniline. Adjust stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) to minimize unreacted starting materials .

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (ethyl acetate/hexane) improves purity. Monitor by TLC and confirm via (e.g., δ 7.69 ppm for indole NH) .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR analysis : Assign peaks using , , and 2D NMR (COSY, HSQC). Key signals include the indole C3 proton (δ 7.1–7.3 ppm), acetamide carbonyl (δ 168–170 ppm), and methyl groups on the phenyl ring (δ 2.1–2.3 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Optimize data collection at low temperature (100 K) to reduce thermal motion artifacts. Validate hydrogen bonding between the indole NH and carbonyl groups .

Q. What preliminary biological assays are recommended to screen for antimicrobial or anticancer activity?

- Methodological Answer :

- Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use concentrations ranging from 1–256 µg/mL and compare to standard antibiotics (e.g., ciprofloxacin).

- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and assess IC₅₀ values after 48-hour exposure. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Test coupling agents like HATU or EDCI/HOBt versus traditional methods. For example, EDCI/HOBt in DMF at 0°C–RT reduces racemization .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane. DMF may enhance solubility but requires post-reaction dialysis.

- In-line monitoring : Use FTIR or HPLC-MS to track reaction progress and identify intermediates (e.g., oxazolone byproducts). Adjust pH (7–9) to suppress hydrolysis .

Q. What computational strategies can elucidate the compound’s mechanism of action against biological targets?

- Methodological Answer :

- Molecular docking : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Parameterize the force field with AMBER charges and validate with MD simulations (100 ns).

- QSAR modeling : Correlate substituent effects (e.g., methyl groups on phenyl) with bioactivity using descriptors like logP and polar surface area. Validate against experimental IC₅₀ data .

Q. How can discrepancies in NMR or crystallographic data between batches be resolved?

- Methodological Answer :

- Dynamic effects : Analyze variable-temperature to detect conformational exchange (e.g., rotamers of the acetamide group). Use relaxation measurements to identify mobile protons .

- Polymorphism screening : Recrystallize under varied conditions (e.g., slow evaporation vs. crash cooling) and compare XRD patterns. SHELXL refinement can distinguish between enantiomeric forms .

Q. What toxicological profiling is essential before advancing to in vivo studies?

- Methodological Answer :

- Acute toxicity : Perform OECD 423 assays in rodents (oral/administered doses: 300–2000 mg/kg). Monitor mortality, organ weights, and histopathology (liver/kidney sections).

- Genotoxicity : Conduct Ames tests (TA98/TA100 strains) with/without metabolic activation (S9 fraction). Compare to positive controls (e.g., sodium azide) .

Data Analysis and Optimization

Q. How should researchers address low reproducibility in biological activity assays?

- Methodological Answer :

- Batch variability : Characterize impurities via HPLC-PDA (C18 column, 0.1% TFA/ACN gradient). Quantify residual solvents (GC-MS) and adjust purification protocols.

- Cell line authentication : Use STR profiling to confirm cell line identity. Pre-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to standardize metabolic activity .

Q. What strategies enhance the compound’s solubility and bioavailability for pharmacokinetic studies?

- Methodological Answer :

- Salt formation : Screen counterions (e.g., HCl, sodium) via slurry experiments. Monitor pH-solubility profiles (pH 1–7.4).

- Nanoparticle formulation : Use PLGA or liposomal encapsulation. Characterize particle size (DLS) and release kinetics (dialysis bag method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.